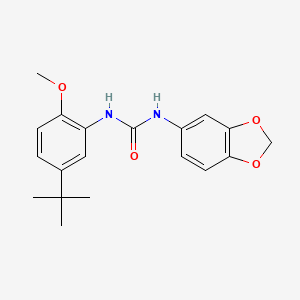
1-(1,3-Benzodioxol-5-yl)-3-(5-tert-butyl-2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-3-(5-tert-butyl-2-methoxyphenyl)urea is a member of ureas.
Aplicaciones Científicas De Investigación
1. Second-Order Harmonic Generation
The molecular structure of similar compounds, like 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, has shown significant potential in second-order harmonic generation (SHG), indicating that related compounds might possess similar optical properties. This has implications in the field of nonlinear optics and could be relevant for the development of new photonic materials (Kagawa, Sagawa, & Kakuta, 1993).
2. Potential in Reducing Myocardial Infarct Size
Studies on related urea derivatives, such as 1-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl)urea hydrochloride, have shown effects on myocardial infarct size reduction. This indicates potential therapeutic applications in the treatment of cardiovascular diseases (Hashimoto et al., 2001).
3. Molecular Devices and Photoisomerization
Research on urea-linked cyclodextrin compounds, which include similar structural motifs, demonstrates their ability to undergo photoisomerization and form molecular devices. This highlights the potential of these compounds in the development of molecular switches and sensors (Lock et al., 2004).
4. Biological Applications and Molecular Interactions
Compounds with a 1,3-benzodioxol-5-yl structure have been evaluated for their biological applications, focusing on their molecular interactions, bond lengths, and electronic parameters. Such research can contribute to the development of new drugs and therapeutic agents (Jayaraj & Desikan, 2020).
5. Enzyme Inhibition and Anticancer Properties
Unsymmetrical urea derivatives have been synthesized and tested for their potential in enzyme inhibition and anticancer activity. This research indicates that compounds with similar structural features may have significant applications in cancer treatment and enzyme-targeted therapies (Mustafa, Perveen, & Khan, 2014).
Propiedades
Nombre del producto |
1-(1,3-Benzodioxol-5-yl)-3-(5-tert-butyl-2-methoxyphenyl)urea |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-3-(5-tert-butyl-2-methoxyphenyl)urea |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)12-5-7-15(23-4)14(9-12)21-18(22)20-13-6-8-16-17(10-13)25-11-24-16/h5-10H,11H2,1-4H3,(H2,20,21,22) |
Clave InChI |
GEAMHMBWFNQRTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



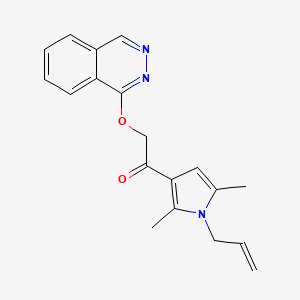
![Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate](/img/structure/B1225089.png)
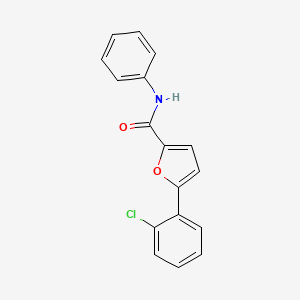
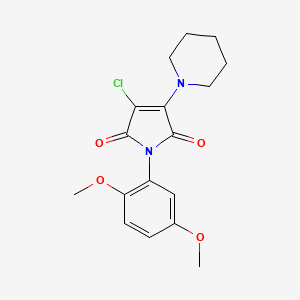
![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)
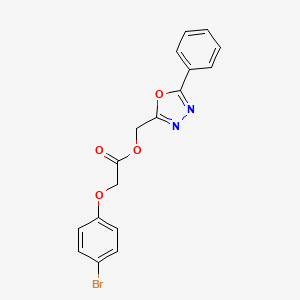
![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)
![(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one](/img/structure/B1225101.png)
![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)
![(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione](/img/structure/B1225103.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![2-(4-Chlorophenyl)-5-[2-(2-pyridinyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1225109.png)
![4-acetyl-N-[4-(4-chlorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B1225111.png)
![4-(4-Methyl-1-piperidinyl)-5-phenyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidine](/img/structure/B1225112.png)